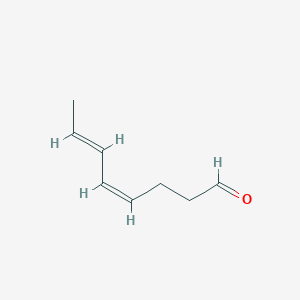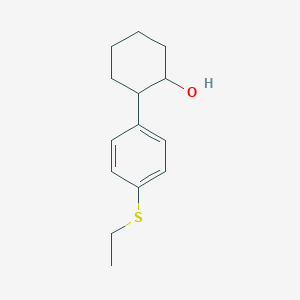
(4Z,6E)-octa-4,6-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z,6E)-octa-4,6-dienal is an organic compound with the molecular formula C8H12O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in its structure. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-octa-4,6-dienal can be achieved through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of octa-4,6-dienoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.
化学反应分析
Types of Reactions
(4Z,6E)-octa-4,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, octa-4,6-dien-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Octa-4,6-dienoic acid.
Reduction: Octa-4,6-dien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4Z,6E)-octa-4,6-dienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of (4Z,6E)-octa-4,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and the activation of signaling cascades.
相似化合物的比较
Similar Compounds
(2E,4E)-hexadienal: Another aldehyde with conjugated double bonds, but with a shorter carbon chain.
(2E,4E)-heptadienal: Similar structure but with one additional carbon atom.
(2E,4E)-nonadienal: Similar structure but with one additional carbon atom compared to (4Z,6E)-octa-4,6-dienal.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various applications.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
(4Z,6E)-octa-4,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-5,8H,6-7H2,1H3/b3-2+,5-4- |
InChI 键 |
FUIDWNGSIAABEJ-IAROGAJJSA-N |
手性 SMILES |
C/C=C/C=C\CCC=O |
规范 SMILES |
CC=CC=CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)




![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)

![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)


![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)

